molecular formula C8H12BNO2 B1406147 (4-(1-Aminoethyl)phenyl)boronic acid CAS No. 1258948-01-4

(4-(1-Aminoethyl)phenyl)boronic acid

Cat. No. B1406147
CAS RN: 1258948-01-4
M. Wt: 165 g/mol
InChI Key: UIXPMHMTFHKXEY-UHFFFAOYSA-N
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Description

“(4-(1-Aminoethyl)phenyl)boronic acid” is a boronic acid derivative. It contains a phenyl group and two hydroxyl groups attached to boron .


Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .


Molecular Structure Analysis

The molecular formula of “(4-(1-Aminoethyl)phenyl)boronic acid” is C8H12BNO2 . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including “(4-(1-Aminoethyl)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . They are also used in the synthesis of small chemical receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids vary. For example, phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It forms orthorhombic crystals that use hydrogen bonding to form units made up of two molecules .

Mechanism of Action

Safety and Hazards

Boronic acids are generally considered hazardous. They can be harmful if swallowed and may cause skin and eye irritation . They may also cause respiratory irritation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . They are also used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

properties

IUPAC Name

[4-(1-aminoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXPMHMTFHKXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-Aminoethyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper?

A1: The research paper focuses on the synthesis and enzymatic kinetic resolution of pinacolic esters of both 3- and 4-(1-aminoethyl)phenylboronic acids. [] This suggests an interest in developing methods for selectively obtaining specific isomers of these compounds, which could be crucial for pharmaceutical applications where different isomers might exhibit varying biological activities.

Q2: Why is enzymatic kinetic resolution important in this context?

A2: Enzymatic kinetic resolution offers a way to separate enantiomers (mirror-image isomers) of a compound. [] Since many drugs are chiral, meaning they exist in different enantiomeric forms, obtaining a single enantiomer can be crucial. This is because different enantiomers can have different pharmacological effects, and in some cases, one enantiomer might be beneficial while the other is harmful. Therefore, the research paper's focus on enzymatic kinetic resolution highlights the importance of chirality in (4-(1-Aminoethyl)phenyl)boronic acid derivatives and their potential applications.

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